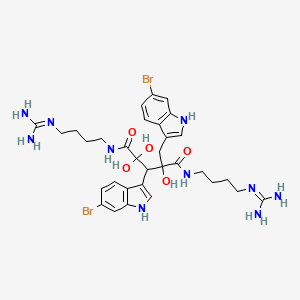
Eusynstyelamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eusynstyelamide is a natural product found in Polyandrocarpa misakiensis and Eusynstyela latericius with data available.
Wissenschaftliche Forschungsanwendungen
Case Studies
- Breast Cancer : In vitro studies demonstrated that treatment with eusynstyelamide B led to a significant reduction in cell viability and induced apoptosis in MDA-MB-231 cells after 72 hours of exposure. The compound was shown to activate pathways associated with DNA damage response, highlighting its potential as a therapeutic agent against chemoresistant breast cancer .
- Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound B inhibited cell proliferation and induced G2/M arrest without causing typical signs of cell death, suggesting a cytostatic effect rather than purely cytotoxic .
Experimental Approaches
To evaluate the cytotoxic effects of this compound B, researchers utilized various assays:
- Real-Time Cell Analyzer (RTCA) : This method provided time-dependent cell response profiles, allowing for the observation of changes in growth rates and morphology following treatment with this compound B .
- Flow Cytometry : Used to assess cell cycle distribution and apoptosis markers such as cleaved PARP, confirming the induction of programmed cell death .
Comparative Analysis of Cytotoxic Compounds
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound B | 5 | MDA-MB-231 | Topoisomerase II poison |
| Doxorubicin | 1 | MDA-MB-231 | Intercalates DNA; topoisomerase II inhibitor |
| Etoposide | 25 | Various | Topoisomerase II inhibitor |
Eigenschaften
Molekularformel |
C32H42Br2N10O5 |
|---|---|
Molekulargewicht |
806.5 g/mol |
IUPAC-Name |
3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide |
InChI |
InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42) |
InChI-Schlüssel |
WZUZGLZZNWYREM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O |
Synonyme |
eusynstyelamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















